molecular formula C17H11Cl2N3O4 B10886274 2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one

2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one

Cat. No.: B10886274
M. Wt: 392.2 g/mol
InChI Key: JBIWSJYZHCHZIN-KPKJPENVSA-N
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Description

2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-hydroxy-3-nitroacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-90°C)

    Catalyst: Acid or base catalyst (e.g., piperidine or acetic acid)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

The compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its pyrazolone core is similar to other known pharmaceuticals, suggesting potential therapeutic applications.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

    Antipyrine: A pyrazolone compound used as an analgesic and antipyretic.

    Metamizole: Known for its analgesic and antispasmodic effects.

Uniqueness

2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and hydroxyl groups allows for diverse chemical reactions and potential modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H11Cl2N3O4

Molecular Weight

392.2 g/mol

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C17H11Cl2N3O4/c1-9-12(7-10-3-2-4-15(16(10)23)22(25)26)17(24)21(20-9)11-5-6-13(18)14(19)8-11/h2-8,23H,1H3/b12-7+

InChI Key

JBIWSJYZHCHZIN-KPKJPENVSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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